![molecular formula C13H26N2O3 B1377814 tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate CAS No. 1376134-81-4](/img/structure/B1377814.png)
tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate
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Overview
Description
tert-Butyl N-[3-(piperidin-4-yloxy)propyl]carbamate: is an organic molecule containing a carbamate functional group (NH-CO-O-). The structure incorporates a tert-butyl group (C(CH3)3), a piperidine ring with a hydroxyl group attached at the 4th position (piperidin-4-yloxy), and a three-carbon linker chain connecting them .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: tert-Butyl chloroformate, 3-(piperidin-4-yloxy)propylamine.
Reaction Conditions: The synthesis typically involves the reaction of tert-butyl chloroformate with 3-(piperidin-4-yloxy)propylamine in the presence of a base such as triethylamine.
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods with appropriate adjustments for reaction conditions, purification processes, and safety measures .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Deprotection: Specific conditions depending on the protecting group strategy.
Major Products:
Hydrolysis: Piperidin-3-ol and tert-butyl alcohol.
Deprotection: Original amine.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate serves as a crucial building block in drug development. Its piperidine component is prevalent in many bioactive molecules, making it a candidate for synthesizing compounds targeting various diseases, including neurodegenerative disorders.
Case Study: Neuroprotective Effects
- In laboratory studies, this compound has demonstrated protective effects against amyloid-beta (Aβ)-induced toxicity in astrocytes, improving cell viability significantly (from 43.78% to 62.98% at a concentration of 100 μM) .
Biochemical Research
This compound is utilized to investigate enzyme interactions and receptor binding, contributing to our understanding of biochemical pathways. It can modulate enzyme activity, acting as either an inhibitor or activator depending on the context.
Enzyme Interaction Example
- Research indicates that this compound interacts with specific metabolic enzymes, influencing their function and potentially altering metabolic pathways .
Industrial Applications
In industrial settings, this compound is used as an intermediate in the synthesis of specialty chemicals. Its ability to undergo various chemical reactions makes it valuable for producing diverse products, including coatings and polymers.
Conclusion and Future Directions
This compound presents promising applications across medicinal chemistry and industrial processes due to its unique structural properties and biological activities. Future research should focus on:
- Expanding its therapeutic applications in treating neurodegenerative diseases.
- Investigating its interactions with a broader range of biological targets.
- Optimizing synthesis methods for enhanced yield and purity.
Mechanism of Action
The mechanism by which tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate exerts its effects is primarily through its carbamate group. This group can act as a protecting group for amines, allowing for controlled release of the amine functionality under specific conditions. The piperidine ring and hydroxyl group suggest potential for hydrogen bonding and interaction with other molecules, which could be relevant in biological systems.
Comparison with Similar Compounds
- tert-Butyl N-[3-(piperidin-4-yloxy)ethyl]carbamate
- tert-Butyl N-[3-(piperidin-4-yloxy)butyl]carbamate
- tert-Butyl N-[3-(piperidin-4-yloxy)methyl]carbamate
Uniqueness:
- The presence of the piperidin-4-yloxy group and the three-carbon linker chain make tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate unique compared to its similar compounds. This structure provides specific steric hindrance and lipophilicity, which can influence its reactivity and interactions with other molecules.
Biological Activity
Tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and therapeutic implications based on diverse research findings.
1. Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a tert-butyl group, a carbamate moiety, and a piperidin-4-yloxy propyl chain. Its molecular formula is C16H24N2O3 with a molecular weight of approximately 258.36 g/mol. This structural arrangement contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and industrial processes.
2.1 Enzyme Interactions
Research indicates that this compound interacts with specific enzymes and proteins, influencing their activity and function. It has been shown to modulate the activity of enzymes involved in metabolic pathways, acting as either an inhibitor or an activator depending on the context.
2.2 Cellular Effects
The compound significantly affects various cell types by influencing cell signaling pathways, gene expression, and cellular metabolism. In laboratory studies, it has been observed to enhance cell viability in the presence of neurotoxic agents like amyloid-beta (Aβ), suggesting protective effects against cellular stressors .
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These interactions can lead to alterations in cellular signaling pathways that are crucial for maintaining cellular homeostasis.
3.1 Case Studies
- Astrocyte Viability : In a study examining the protective effects against Aβ-induced toxicity, this compound improved astrocyte cell viability from 43.78% to 62.98% when co-administered with Aβ at a concentration of 100 μM .
- Animal Models : Dosage effects have been observed in animal models where varying concentrations of the compound influenced behavioral and physiological outcomes, indicating potential therapeutic applications in neurodegenerative diseases.
4. Therapeutic Implications
The compound's ability to modulate enzyme activity and protect against neurotoxic insults suggests its potential use in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. Its multifunctional nature allows it to target multiple pathways involved in disease progression, making it a candidate for multimodal therapeutic strategies .
5. Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tert-butyl 3-(piperidin-4-yl)propylcarbamate | C_{16}H_{24}N_{2}O_{2} | Lacks ether functionality |
Tert-butyl N-(3-piperidin-4-ylmethyl)carbamate | C_{15}H_{22}N_{2}O_{2} | Different side chain structure |
Tert-butyl (3-(piperidin-4-yl)phenyl)carbamate | C_{17}H_{26}N_{2}O_{3} | Contains a phenyl group instead of propyl |
This comparison highlights how variations in structure can influence biological activity and application potential within this class of chemicals.
6. Conclusion
This compound demonstrates significant biological activity through its interactions with enzymes and cellular pathways. Its protective effects against neurotoxicity and potential therapeutic applications make it a promising candidate for further research in drug development aimed at neurological disorders. Continued exploration of its mechanisms of action will be crucial for understanding its full therapeutic potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate, and what key intermediates are involved?
The synthesis typically involves coupling a piperidin-4-ol derivative with a propyl linker bearing a protected amine. A common approach is to react 4-hydroxypiperidine with a tert-butyl carbamate-protected propylating agent (e.g., 3-bromopropyl tert-butyl carbamate) under basic conditions. Key intermediates include the tert-butyl carbamate-protected propyl bromide and the piperidin-4-ol precursor. Catalysts like triethylamine and solvents such as dichloromethane are critical for achieving high yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- NMR : Focus on the tert-butyl group (singlet at ~1.4 ppm in 1H NMR) and the carbamate carbonyl (13C NMR ~155 ppm). The piperidine ring protons appear as multiplet signals between 2.5–4.0 ppm.
- IR : The carbamate C=O stretch (~1680–1720 cm−1) and N-H stretch (~3300 cm−1).
- Mass Spectrometry : Look for the molecular ion peak (M+) and fragmentation patterns corresponding to the loss of the tert-butyl group (C4H9)3CO (56 Da) .
Advanced Research Questions
Q. How can researchers employ factorial design to optimize reaction conditions for synthesizing this compound?
A factorial design approach can systematically evaluate variables such as solvent polarity (e.g., DCM vs. THF), catalyst concentration (e.g., triethylamine), and reaction temperature. For example:
Q. What methodologies resolve discrepancies between theoretical and experimental data during structural elucidation?
- Cross-Validation : Combine NMR, IR, and MS data to confirm functional groups. For example, an unexpected 1H NMR peak could indicate residual solvent or a side product; cross-check with 13C NMR DEPT-135.
- Computational Modeling : Use density functional theory (DFT) to calculate expected NMR chemical shifts or IR frequencies. Software like Gaussian or ORCA can model the compound’s electronic structure and predict spectral properties.
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if contradictions persist .
Q. How does the tert-butyl carbamate group influence the compound’s reactivity in nucleophilic substitution reactions?
The tert-butyl carbamate acts as a protecting group for the amine, stabilizing it against electrophilic attack. However, under acidic conditions (e.g., TFA/DCM), the carbamate is cleaved to regenerate the free amine, enabling downstream functionalization. The bulky tert-butyl group also sterically hinders undesired side reactions at the piperidine nitrogen, improving selectivity in multi-step syntheses .
Q. Methodological Considerations for Data Contradiction
Q. What strategies mitigate inconsistencies in purity assessments between HPLC and elemental analysis?
- HPLC Method Development : Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column type (C18 vs. HILIC) to resolve co-eluting impurities.
- Elemental Analysis Cross-Check : Compare theoretical vs. experimental C/H/N ratios. Discrepancies >0.3% may indicate residual solvents or incomplete purification.
- Mass Balance : Combine HPLC purity with 1H NMR integration of impurity peaks to reconcile differences .
Properties
IUPAC Name |
tert-butyl N-(3-piperidin-4-yloxypropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-7-4-10-17-11-5-8-14-9-6-11/h11,14H,4-10H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQUGCQCUZQUBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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